molecular formula C10H17N5OS B15211458 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

Cat. No.: B15211458
M. Wt: 255.34 g/mol
InChI Key: FNHWCYHEDDWZGQ-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-chloro-N-(piperazin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide
  • N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide
  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

Uniqueness

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the piperazine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17N5OS

Molecular Weight

255.34 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C10H17N5OS/c1-2-9-13-14-10(17-9)12-8(16)7-15-5-3-11-4-6-15/h11H,2-7H2,1H3,(H,12,14,16)

InChI Key

FNHWCYHEDDWZGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCNCC2

Origin of Product

United States

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